![molecular formula C18H18BrClN4O2 B235594 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide, commonly known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It is a small molecule drug that has been extensively studied for its potential use in the treatment of migraine headaches. In
Mechanism of Action
BIBN-4096BS works by binding to the N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor and preventing this compound from binding. This blocks the downstream signaling pathways that lead to vasodilation and inflammation in the meninges. By inhibiting these pathways, BIBN-4096BS may be able to prevent or reduce the severity of migraine attacks.
Biochemical and Physiological Effects
BIBN-4096BS has been shown to be a potent and selective antagonist of the this compound receptor. In preclinical studies, it has been shown to significantly reduce this compound-induced vasodilation and inflammation in animal models. In clinical trials, BIBN-4096BS has been shown to be effective in reducing the frequency and severity of migraine attacks.
Advantages and Limitations for Lab Experiments
One advantage of BIBN-4096BS is its selectivity for the N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor. This makes it a useful tool for studying the role of this compound in migraine pathophysiology. However, one limitation is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach the central nervous system.
Future Directions
There are several future directions for research on BIBN-4096BS. One area of interest is the development of more potent and selective N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor antagonists. Another area of interest is the use of BIBN-4096BS in combination with other drugs for the treatment of migraine. Additionally, there is ongoing research on the role of this compound in other conditions, such as cluster headache and trigeminal neuralgia, which may lead to new applications for BIBN-4096BS.
Synthesis Methods
BIBN-4096BS can be synthesized through a multistep process. The first step involves the preparation of 3-chloro-5-bromonicotinic acid, which is then reacted with 4-acetyl-1-piperazine to form N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide. The final product is then purified through crystallization and recrystallization methods.
Scientific Research Applications
BIBN-4096BS has been extensively studied for its potential use in the treatment of migraine headaches. It is a selective antagonist of the N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor, which is believed to play a key role in the pathophysiology of migraine. This compound is a neuropeptide that is released during migraine attacks and is known to cause vasodilation and inflammation in the meninges. By blocking the this compound receptor, BIBN-4096BS may be able to prevent or reduce the severity of migraine attacks.
properties
Molecular Formula |
C18H18BrClN4O2 |
---|---|
Molecular Weight |
437.7 g/mol |
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C18H18BrClN4O2/c1-12(25)23-5-7-24(8-6-23)17-15(20)3-2-4-16(17)22-18(26)13-9-14(19)11-21-10-13/h2-4,9-11H,5-8H2,1H3,(H,22,26) |
InChI Key |
QQOYKBLRXAYHOS-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.